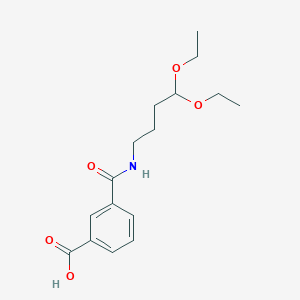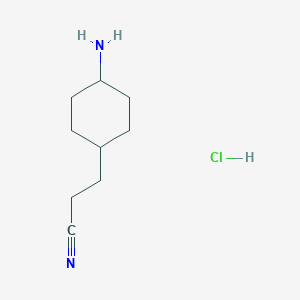
3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid
Vue d'ensemble
Description
“3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid” is a chemical compound. Based on its name, it likely contains a benzoic acid group, which is a carboxylic acid with a benzene ring . It also appears to have a carbamoyl group attached to a diethoxybutyl group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a benzene ring (from the benzoic acid), attached to a carbamoyl group, which is in turn attached to a diethoxybutyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Benzoic acid derivatives can undergo a variety of reactions, including esterification, amidation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the benzene ring, the carbamoyl group, and the diethoxybutyl group .Applications De Recherche Scientifique
Biosynthesis and Natural Product Synthesis
Research on 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) derivatives, which share a structural relationship with 3-((4,4-Diethoxybutyl)carbamoyl)benzoic acid, highlights the role of these compounds as precursors in the biosynthesis of a wide range of natural products. This includes the synthesis of naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, demonstrating the importance of such compounds in producing biologically active natural products (Kang, Shen, & Bai, 2012).
Luminescent Material Development
Studies involving lanthanide 4-benzyloxy benzoates, related to benzoic acid derivatives, explore the impact of electron-withdrawing and electron-donating groups on luminescent properties. These findings are crucial for developing new luminescent materials with potential applications in lighting, displays, and bioimaging (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Food and Environmental Safety
Benzoic acid and its derivatives are widely used as preservatives in foods, cosmetics, and pharmaceuticals. Research covering their occurrence, metabolism, toxicology, and analytical detection methods provides essential insights into ensuring the safety and regulatory compliance of products containing these compounds (del Olmo, Calzada, & Nuñez, 2017).
Chemical Synthesis and Catalysis
The study of benzoic acid derivatives in the synthesis of complex molecules and materials is significant. For example, research on the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes in the presence of a rhodium/copper catalyst system underlines the utility of benzoic acid derivatives in facilitating chemical transformations for synthesizing heterocyclic compounds (Shimizu, Hirano, Satoh, & Miura, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(4,4-diethoxybutylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-3-21-14(22-4-2)9-6-10-17-15(18)12-7-5-8-13(11-12)16(19)20/h5,7-8,11,14H,3-4,6,9-10H2,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKYSKKPZVSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC(=O)C1=CC(=CC=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1531547.png)
![1-[(Pyridin-2-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531552.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)


![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)

![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)

![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)
